(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS: 2034449-46-0) is a heterocyclic molecule featuring a four-membered azetidine ring fused with a 1,2,3-triazole moiety and a 3-(dimethylamino)phenyl ketone group. Its molecular formula is C₁₄H₁₇N₅O, with a molecular weight of 271.32 g/mol .
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-7-6-15-16-19/h3-8,13H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEJCWSDDUDQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the1,2,3-triazole ring, such as this one, are known to bind with a variety of enzymes and receptors in biological systems. They show broad biological activities both in agrichemistry and pharmacological chemistry.
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme. Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds.
Biochemical Pathways
Compounds containing the1,2,3-triazole ring are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazole ring, an azetidine moiety, and a dimethylaminophenyl group. This structural diversity is significant as it may contribute to the compound's varied biological activities. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their broad spectrum of biological effects, including antifungal, antibacterial, and anticancer properties .
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungi and bacteria. The mechanism often involves interference with cell membrane synthesis or function. In vitro studies suggest that similar compounds can effectively target fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Activity
The compound's potential as an anticancer agent is supported by computational studies that predict favorable interactions with proteins involved in cancer pathways. In silico docking studies have indicated that the compound may bind effectively to targets associated with tumor growth and metastasis. Additionally, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazole or azetidine components could enhance efficacy .
Case Studies and Experimental Data
- Antifungal Activity : A study focusing on related triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound may share similar mechanisms of action.
- Cytotoxicity : In cytotoxicity assays against NIH/3T3 cell lines, certain derivatives exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells. For example, compounds structurally similar to our target showed IC50 values ranging from 148 to 187 μM against NIH/3T3 cells .
- Molecular Docking Studies : Molecular docking simulations have highlighted the binding affinity of the compound to key enzymes involved in cancer metabolism and fungal growth regulation. These studies are crucial for understanding how structural variations can influence biological activity and therapeutic potential .
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Triazole Derivative | Triazole ring | Antifungal, Anticancer |
| Azetidine Analog | Azetidine ring | Antimicrobial |
| Dimethylaminophenyl | Dimethylamino group | Enhances bioavailability |
This table summarizes some compounds with structural similarities to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone , highlighting their respective biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Isomerism and Substituent Effects
(3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl)(3,4-Dichlorophenyl)Methanone (CAS: 2176270-35-0)
- Structural Differences: The triazole is in the 2H-regioisomeric form (vs. 1H in the target compound). The phenyl ring bears 3,4-dichloro substituents (electron-withdrawing) instead of a dimethylamino group (electron-donating) .
- Physicochemical Properties: Molecular weight: 297.14 g/mol (higher due to chlorine atoms).
- Biological Implications :
- Chlorine substituents may enhance binding to hydrophobic pockets in biological targets but could reduce bioavailability.
Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone
- Structural Differences: 1,2,4-Triazole isomer (vs. 1,2,3-triazole in the target compound). Phenyl groups replace the azetidine and dimethylamino moieties .
- Physicochemical Properties: Estimated molecular weight: ~250 g/mol (lighter due to absence of azetidine and dimethylamino groups).
- Biological Implications :
- The 1,2,4-triazole’s altered hydrogen-bonding capacity may affect interactions with enzymes or receptors.
Heterocyclic Core Modifications
[3-(2-Methylphenyl)-3,4-Dihydropyrazol-2-yl]-Pyridin-3-ylMethanone
- Structural Differences :
- Physicochemical Properties :
- Pyrazoline’s partial saturation introduces conformational flexibility, contrasting with the rigid azetidine.
- Pyridine’s nitrogen atom may improve solubility via hydrogen bonding.
- Biological Implications :
- The pyrazoline scaffold is common in anti-inflammatory and antiviral agents, suggesting divergent therapeutic applications compared to azetidine-based compounds.
Solubility and Lipophilicity
Preparation Methods
Azetidine Ring Formation
Azetidine, a strained four-membered ring, is typically synthesized via cyclization or ring-closing strategies. A practical approach involves nucleophilic substitution on 3-chloroazetidine derivatives. For example, reacting 3-chloroazetidine with sodium azide in dimethylformamide (DMF) at 80°C yields 3-azidoazetidine, a precursor for click chemistry.
1,2,3-Triazole Installation via Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide-alkyne cycloaddition is the most reliable method for regioselective 1,2,3-triazole formation. 3-Azidoazetidine reacts with a terminal alkyne (e.g., phenylacetylene) under Cu(I) catalysis to afford 3-(1H-1,2,3-triazol-1-yl)azetidine. Key conditions include:
- Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
- Solvent: tert-Butanol/H₂O (1:1)
- Temperature: 25°C, 12 hours.
Yield : 82–89% after column chromatography.
Synthesis of 3-(Dimethylamino)Benzoyl Chloride
Friedel-Crafts Acylation of Dimethylaniline
Introducing the ketone group to 3-dimethylaminobenzene requires electrophilic aromatic substitution. Using Friedel-Crafts acylation :
Oxidation to Carboxylic Acid and Conversion to Acid Chloride
The ketone is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride:
- Oxidation : 3-(Dimethylamino)acetophenone → 3-(dimethylamino)benzoic acid (72% yield)
- Chlorination : SOCl₂, reflux, 2 hours → 3-(dimethylamino)benzoyl chloride (95% yield).
Coupling of Fragments: Amide Bond Formation
The final step involves coupling 3-(1H-1,2,3-triazol-1-yl)azetidine with 3-(dimethylamino)benzoyl chloride. Two methods are prevalent:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxybenzotriazole (HOBt)
- Solvent : DMF, 24 hours, room temperature
- Yield : 85–90% after silica gel chromatography.
Optimization and Challenges
Regioselectivity in Triazole Formation
CuAAC ensures exclusive 1,4-regioselectivity, but residual copper may require chelating agents (e.g., EDTA) during purification.
Stability of Azetidine Intermediates
Azetidine’s ring strain necessitates low-temperature storage (-20°C) of intermediates to prevent polymerization.
Dimethylation Efficiency
Eschweiler-Clarke methylation (HCO₂H/HCHO) of 3-aminophenyl precursors achieves >90% dimethylation but requires reflux conditions (110°C, 8 hours).
Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 75–80 | 98 | Rapid, no coupling reagents | Requires cold conditions |
| EDC/HOBt | 85–90 | 99 | High yield, mild conditions | Costly reagents |
| Direct alkylation | 65 | 95 | One-pot reaction | Low regioselectivity |
Q & A
Q. Key intermediates :
- 3-azidoazetidine (pre-triazole coupling)
- 3-(dimethylamino)benzoyl chloride (acylating agent)
Purification : HPLC or TLC (hexane:ethyl acetate, 3:1) ensures intermediate purity .
How can reaction conditions be optimized to improve the yield of the triazole-azetidine coupling step?
Advanced
Optimization parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DCE:TFE (1:1) | Enhances reaction rate and selectivity |
| Temperature | 40–60°C | Balances reactivity and side reactions |
| Catalyst | CuI (5 mol%) | Reduces triazole dimerization |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Methodology : Design of Experiments (DoE) to evaluate interactions between variables. Use LC-MS to monitor reaction progress .
Which spectroscopic techniques confirm the compound’s structure, and what key spectral signatures are observed?
Q. Basic
- ¹H NMR :
- δ 7.8–8.1 ppm (triazole protons, singlet)
- δ 3.2–3.6 ppm (azetidine ring protons, multiplet)
- δ 2.9 ppm (N(CH₃)₂, singlet)
- ¹³C NMR :
- 165–170 ppm (ketone carbonyl)
- 120–125 ppm (triazole carbons)
- HRMS : Exact mass [M+H]⁺ calculated for C₁₅H₁₈N₄O: 294.1432 .
How can X-ray crystallography resolve ambiguities in the molecular structure?
Q. Advanced
Crystal Growth : Use slow evaporation in ethanol/dichloromethane.
Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refinement (SHELXL) :
- Apply anisotropic displacement parameters.
- Validate hydrogen bonding networks (e.g., triazole N–H···O interactions).
Example : A related azetidine-triazole analog showed a dihedral angle of 85° between the triazole and azetidine planes .
What biological targets are hypothesized for this compound, and what assays screen its activity?
Basic
Targets : Kinases (e.g., EGFR), GPCRs (due to dimethylamino group’s basicity).
Assays :
- In vitro enzyme inhibition : IC₅₀ determination via fluorogenic substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
What computational methods predict binding affinity and mechanism of action?
Q. Advanced
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets.
- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., triazole logP vs. IC₅₀).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
How do solubility and stability profiles influence experimental design?
Q. Basic
- Solubility :
- DMSO stock (≥10 mM).
- Aqueous buffers (pH 7.4): <50 µM (use cyclodextrin carriers).
- Stability :
How to resolve contradictions between computational predictions and experimental bioactivity?
Q. Advanced
Validate models : Perform site-directed mutagenesis on predicted binding residues.
Reassess assay conditions : Check for redox interference (e.g., triazole-mediated false positives).
Off-target screening : Use proteome-wide affinity chromatography .
What side reactions occur during synthesis, and how are they mitigated?
Q. Basic
| Side Reaction | Mitigation Strategy |
|---|---|
| Azetidine ring-opening | Use anhydrous conditions |
| Triazole dimerization | Optimize Cu catalyst loading |
| Acylation byproducts | Purify via silica gel chromatography . |
How is enantioselective synthesis of chiral analogs achieved?
Q. Advanced
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric acylation.
- Stereochemical Analysis :
- Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
- Optical Rotation : Compare [α]²⁵D values with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
